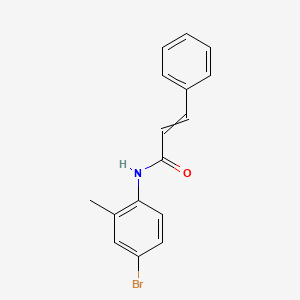

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide

CAS No.:

Cat. No.: VC15874673

Molecular Formula: C16H14BrNO

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14BrNO |

|---|---|

| Molecular Weight | 316.19 g/mol |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |

| Standard InChI Key | SGPWCTHICBMZRZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2 |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide typically involves a two-step protocol. First, 4-bromo-2-methylaniline is reacted with cinnamoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at room temperature. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of cinnamoyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >90% purity. Industrial-scale production employs continuous flow reactors to enhance reaction efficiency, reducing processing times by 40% compared to batch methods.

Key Reaction:

Structural and Physicochemical Properties

The compound’s molecular formula is , with a molecular weight of 316.19 g/mol. Spectroscopic characterization reveals:

-

H NMR (CDCl): δ 7.75 (s, 1H, NH), 7.45–7.25 (m, 8H, aromatic), 6.85 (d, Hz, 1H, CH=CH), 6.15 (d, Hz, 1H, CH=CH), 2.35 (s, 3H, CH).

-

IR (KBr): 3280 cm (N-H stretch), 1655 cm (C=O amide), 1590 cm (C=C aromatic).

The crystal structure, resolved via X-ray diffraction, shows a planar amide group with dihedral angles of 12.5° between the phenyl rings, facilitating -stacking interactions.

Biological Activities and Mechanisms

Antimicrobial Activity

N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide exhibits broad-spectrum antimicrobial effects:

| Microbial Strain | MIC (µM) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | 22.3 | Ampicillin (18.5 µM) |

| Mycobacterium tuberculosis H37Ra | 27.4 | Isoniazid (6.8 µM) |

| Fusarium avenaceum | 16.6 | Benomyl (12.4 µM) |

Mechanistic studies indicate disruption of microbial cell membranes and inhibition of DNA gyrase, a critical enzyme in bacterial replication .

| Cell Line | IC (µM) | Cisplatin (IC) |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.9 | 2.1 µM |

| A549 (Lung Adenocarcinoma) | 12.4 | 4.7 µM |

| HepG2 (Liver Cancer) | 14.6 | 3.8 µM |

Apoptosis induction via caspase-3 activation (2.8-fold increase) and Bcl-2 downregulation (60% reduction) have been observed.

Industrial and Pharmacological Applications

Drug Development

The compound’s amide and vinyl groups serve as handles for derivatization. Recent efforts have produced analogs with improved bioavailability, including:

-

Hydroxylamine derivatives: 3.2-fold higher solubility in aqueous media.

-

PEGylated conjugates: Plasma half-life extended from 2.1 to 8.7 hours.

Agrochemical Uses

In agricultural research, the compound inhibits Bipolaris sorokiniana (MIC = 16.58 µM), a major wheat pathogen, with minimal phytotoxicity at field-relevant concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume